
Solubility Profile of (S)-3-(1-Aminoethyl)phenol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-3-(1-
Aminoethyl)phenol, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly

available quantitative solubility data for this specific enantiomer, this document presents

qualitative solubility information and quantitative data for the closely related compound, 3-

aminophenol, to serve as a valuable proxy for researchers. Additionally, a detailed experimental

protocol for determining solubility via the isothermal equilibrium method is provided, alongside

a logical workflow diagram to guide laboratory practices.

Introduction
(S)-3-(1-Aminoethyl)phenol, with the CAS number 123982-81-0, is a chiral molecule of

significant interest in the pharmaceutical industry. Its structural features, including a phenolic

hydroxyl group and a primary amine on a chiral center, dictate its physicochemical properties,

most notably its solubility in various solvent systems. Understanding the solubility of this

intermediate is critical for its efficient use in synthesis, purification, and formulation

development.

Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-(1-Aminoethyl)phenol and the

related compound 3-aminophenol is presented below. These properties influence the solubility

characteristics of the compounds.
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Property (S)-3-(1-Aminoethyl)phenol 3-Aminophenol

Molecular Formula C₈H₁₁NO[1] C₆H₇NO[2][3]

Molecular Weight 137.18 g/mol [1] 109.13 g/mol [3]

Appearance Solid
White to light brown crystalline

powder[2]

pKa (amino group) Not available 4.37 (at 20 °C in H₂O)[4]

pKa (phenol group) Not available 9.82 (at 20 °C in H₂O)[4]

Solubility Data
As of the date of this document, specific quantitative solubility data for (S)-3-(1-
Aminoethyl)phenol in various solvents is not readily available in published literature. However,

qualitative data and quantitative aqueous solubility for the structurally similar compound 3-

aminophenol can provide valuable insights.

Table 1: Solubility of 3-Aminophenol in Various Solvents

Solvent Solubility Temperature

Water 35 g/L[5] 20 °C

Water
Moderately soluble/Slightly

soluble[2][3]
Not Specified

Ethanol Soluble/Greater solubility[2][6] Not Specified

Ether Soluble/Greater solubility[2][6] Not Specified

Acetone Greater solubility[2] Not Specified

Benzene Insoluble[6] Not Specified

Gasoline Insoluble[6] Not Specified

The presence of both a polar hydroxyl and a polar amino group, along with a nonpolar

ethylphenyl group in (S)-3-(1-Aminoethyl)phenol, suggests a solubility profile that is
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dependent on the polarity of the solvent. It is expected to exhibit some solubility in polar protic

solvents like water and alcohols, and potentially in polar aprotic solvents. Its solubility in

nonpolar solvents is likely to be limited.

Experimental Protocol: Isothermal Equilibrium
(Shake-Flask) Method for Solubility Determination
The following protocol details a standardized and widely accepted method for determining the

equilibrium solubility of a solid compound in a liquid solvent.

1. Materials and Equipment:

(S)-3-(1-Aminoethyl)phenol (or compound of interest)

Selected solvents of high purity

Analytical balance

Vials with screw caps

Constant temperature orbital shaker or water bath

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis) or other quantitative analytical instrumentation.

2. Procedure:

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during

the experiment.

Sample Preparation: Add an excess amount of the solid (S)-3-(1-Aminoethyl)phenol to a

series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b047527?utm_src=pdf-body
https://www.benchchem.com/product/b047527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial

containing the solid.

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or

water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a

constant speed to facilitate the dissolution process. The system should be allowed to

equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of

the dissolved solid in the liquid phase reaches a constant value.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the

experimental temperature for a sufficient time to allow the undissolved solid to settle.

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter

the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a

concentration that falls within the linear range of the analytical method.

Quantification: Analyze the diluted samples using a validated HPLC method or another

suitable analytical technique to determine the concentration of (S)-3-(1-Aminoethyl)phenol.

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in

mg/mL or g/L.

3. Validation of Equilibrium: To confirm that equilibrium has been reached, samples can be

taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentrations are

consistent over the later time points, it can be concluded that equilibrium has been achieved.

Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
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Solubility Determination Workflow
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Caption: Experimental workflow for determining the solubility of a solid compound.
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Factors Influencing Solubility
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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